molecular formula C6H3BrF3N B13647886 4-Bromo-2,3,5-trifluoroaniline

4-Bromo-2,3,5-trifluoroaniline

Cat. No.: B13647886
M. Wt: 225.99 g/mol
InChI Key: OTKIRDUIIXKXEH-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5-trifluoroaniline: is an organic compound with the molecular formula C6H3BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5-trifluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of aniline derivatives. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of the hydrogen atoms with bromine and fluorine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,5-trifluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-2,3,5-trifluoroaniline is used as a building block in organic synthesis. It is valuable for the preparation of more complex fluorinated aromatic compounds, which are important in materials science and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioactivity.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5-trifluoroaniline depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

  • 4-Bromo-2,3,5,6-tetrafluoroaniline
  • 2-Bromo-4,5,6-trifluoroaniline
  • 4-Bromo-3-(trifluoromethyl)aniline

Comparison: 4-Bromo-2,3,5-trifluoroaniline is unique due to its specific substitution pattern on the benzene ring. Compared to other similar compounds, it offers distinct reactivity and properties, making it suitable for specific applications in synthesis and research. For example, the presence of three fluorine atoms and one bromine atom provides a balance of electronic effects that can influence its chemical behavior and interactions.

Properties

Molecular Formula

C6H3BrF3N

Molecular Weight

225.99 g/mol

IUPAC Name

4-bromo-2,3,5-trifluoroaniline

InChI

InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(11)5(9)6(4)10/h1H,11H2

InChI Key

OTKIRDUIIXKXEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)F)N

Origin of Product

United States

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